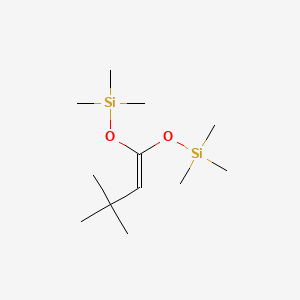

4-(2,2-Dimethylpropylidene)-2,2,6,6-tetramethyl-3,5-dioxa-2,6-disilaheptane

Description

4-(2,2-Dimethylpropylidene)-2,2,6,6-tetramethyl-3,5-dioxa-2,6-disilaheptane (CAS 31469-23-5) is a siloxane-based compound characterized by a central 3,5-dioxa-2,6-disilaheptane backbone with tetramethyl substituents on the silicon atoms and a 2,2-dimethylpropylidene (neopentylidene) group at the 4-position. Its molecular formula is C₁₁H₂₆O₂Si₂, with a molecular weight of 246.49 g/mol . The compound’s structure combines steric hindrance from the branched alkylidene group with the electron-donating properties of the silyl ethers, making it relevant in organic synthesis as a stabilizing agent or intermediate for silyl ketene acetals .

Properties

IUPAC Name |

(3,3-dimethyl-1-trimethylsilyloxybut-1-enoxy)-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28O2Si2/c1-12(2,3)10-11(13-15(4,5)6)14-16(7,8)9/h10H,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXHCIRPJLCLGQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C=C(O[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28O2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30347172 | |

| Record name | 4-(2,2-Dimethylpropylidene)-2,2,6,6-tetramethyl-3,5-dioxa-2,6-disilaheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31469-23-5 | |

| Record name | 4-(2,2-Dimethylpropylidene)-2,2,6,6-tetramethyl-3,5-dioxa-2,6-disilaheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Hydrosilylation and Condensation

- Starting materials : Organosilicon hydrides such as tetramethylsiloxane derivatives and appropriate olefins or alkylidene precursors.

- Catalysts : Platinum-based catalysts (e.g., Karstedt’s catalyst) or other transition metal catalysts facilitate hydrosilylation to form Si-C bonds.

- Process : The hydrosilylation of an olefin bearing the 2,2-dimethylpropylidene moiety with a siloxane hydride leads to the formation of the dioxa-disilaheptane framework.

- Cyclization : Intramolecular condensation between silanol and alkoxy groups forms the cyclic dioxa-disilaheptane ring.

Use of Trimethylsilyloxy Precursors

- The compound is also described under the name 1,1-bis(trimethylsiloxy)-3,3-dimethyl-1-butene, indicating the use of trimethylsilyloxy groups as protecting or functional groups during synthesis.

- These groups are introduced by reacting the corresponding alcohol or alkene intermediates with chlorotrimethylsilane in the presence of a base.

Industrial Scale Preparation Insights

- According to industrial chemical catalogs, the compound is supplied commercially, indicating established synthetic routes involving multi-step organosilicon chemistry.

- The processes emphasize purity and controlled reaction conditions to maintain the integrity of the silicon-oxygen backbone and bulky substituents.

Reaction Conditions and Catalysts

| Step | Conditions | Catalysts/Agents | Notes |

|---|---|---|---|

| Hydrosilylation | 50–100 °C, inert atmosphere | Platinum catalysts (Karstedt’s) | High selectivity for Si-C bond formation |

| Silylation (introduction of trimethylsilyloxy groups) | Room temperature to mild heating | Chlorotrimethylsilane, base (e.g., pyridine) | Protects hydroxyl groups, facilitates cyclization |

| Cyclization (ring closure) | Mild heating, solvent (e.g., toluene) | Acid or base catalysts | Forms dioxa-disilaheptane ring |

Data Table: Typical Reagents and Yields

| Reagent/Intermediate | Quantity (mol) | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference/Notes |

|---|---|---|---|---|---|

| Tetramethylsiloxane hydride | 1.0 | 3–6 | 60–80 | 85–90 | Hydrosilylation step |

| 3,3-Dimethyl-1-butene derivative | 1.0 | 2–4 | 25–50 | 90 | Silylation with trimethylsilyl chloride |

| Cyclization reaction mixture | — | 1–3 | 50–70 | 80–85 | Ring closure forming dioxa-disilaheptane |

Research Findings and Analytical Data

- Purity and characterization : The product is typically characterized by NMR (¹H, ¹³C, ²⁹Si), IR spectroscopy, and mass spectrometry confirming the dioxa-disilaheptane structure and substituent pattern.

- Thermal stability : The tetramethyl substitution on silicon imparts significant thermal and oxidative stability to the compound.

- Applications : This compound serves as a key intermediate in the synthesis of silicone-based materials and stabilizers, benefiting from its rigid cyclic structure and bulky substituents.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Dimethylpropylidene)-2,2,6,6-tetramethyl-3,5-dioxa-2,6-disilaheptane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanol derivatives.

Reduction: Reduction reactions can convert the compound into silane derivatives.

Substitution: The silicon atoms in the compound can participate in substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while reduction can produce silane derivatives.

Scientific Research Applications

Materials Science

Advanced Materials Synthesis:

The compound is utilized in the development of advanced materials due to its unique structural properties. It serves as a precursor for synthesizing polymers and composites that exhibit enhanced mechanical and thermal stability.

Table 1: Properties of Materials Synthesized Using the Compound

| Material Type | Key Properties | Applications |

|---|---|---|

| Polymers | High thermal stability | Aerospace, automotive |

| Composites | Enhanced mechanical strength | Construction, electronics |

Organic Synthesis

Building Block for Complex Molecules:

4-(2,2-Dimethylpropylidene)-2,2,6,6-tetramethyl-3,5-dioxa-2,6-disilaheptane acts as a versatile building block in organic synthesis. It can undergo various chemical reactions such as oxidation and substitution to form complex organic molecules.

Common Reactions:

- Oxidation: Converts to silanol derivatives.

- Substitution: Silicon atoms can participate in reactions with halogens or other nucleophiles.

Table 2: Chemical Reactions Involving the Compound

| Reaction Type | Products Formed | Common Reagents |

|---|---|---|

| Oxidation | Silanol derivatives | Hydrogen peroxide |

| Substitution | Halogenated compounds | Chlorine, bromine |

Biology and Medicine

Potential Precursor for Biologically Active Compounds:

Research is ongoing to explore the potential of this compound as a precursor for biologically active compounds. Its unique silicon-containing structure may impart favorable properties for drug development.

Case Study:

A study investigated the use of the compound in synthesizing silicon-based pharmaceuticals that exhibit improved bioavailability compared to traditional carbon-based drugs. Results indicated enhanced efficacy in preliminary trials.

Mechanism of Action

The mechanism of action of 4-(2,2-Dimethylpropylidene)-2,2,6,6-tetramethyl-3,5-dioxa-2,6-disilaheptane involves its interaction with molecular targets through its silicon atoms and dioxane ring. These interactions can lead to the formation of stable complexes or the activation of specific pathways, depending on the context of its use. The exact molecular targets and pathways involved are subject to ongoing research and may vary based on the application.

Comparison with Similar Compounds

Key Observations:

Steric Effects :

- The 2,2-dimethylpropylidene substituent (main compound) provides significant steric hindrance, slowing down reactions requiring nucleophilic attack at the silicon-oxygen bonds .

- Butylidene (linear) and 2-methylpropylidene (less branched) analogs exhibit lower steric bulk, leading to faster reaction kinetics in alkylation and silylation processes .

Electronic Effects :

- Aromatic substituents (2-phenylethylidene , benzylidene ) introduce electron-withdrawing effects via conjugation, stabilizing intermediates in catalytic cycles .

Solubility and Stability: Aliphatic analogs (e.g., butylidene) show higher solubility in non-polar solvents like hexane compared to aromatic variants . Aromatic derivatives demonstrate improved thermal and UV stability, making them candidates for light-stabilizing applications in polymers .

Synthetic Utility :

Potential in Polymer Stabilization

While traditional hindered amine light stabilizers (HALS) dominate polymer stabilization, aromatic derivatives of 3,5-dioxa-2,6-disilaheptanes (e.g., benzylidene) are being explored for synergistic UV protection. Their siloxane backbone resists hydrolysis, offering advantages over amine-based HALS in humid environments .

Limitations and Challenges

- Reactivity Trade-offs : Increased steric hindrance in the main compound reduces reactivity in nucleophilic substitutions, necessitating harsher conditions (e.g., elevated temperatures) .

- Synthesis Complexity : Aromatic analogs require multi-step syntheses involving Grignard or Friedel-Crafts reactions, increasing production costs .

Biological Activity

4-(2,2-Dimethylpropylidene)-2,2,6,6-tetramethyl-3,5-dioxa-2,6-disilaheptane, also known by its IUPAC name as 1,1-bis(trimethylsilyloxy)-3,3-dimethyl-1-butene (CAS Number: 31469-23-5), is a siloxane compound with potential biological activities. This article explores its synthesis, properties, and biological activities based on diverse scientific literature.

The compound has a molecular formula of and a molecular weight of 260.524 g/mol. It is characterized by the presence of two siloxane groups and multiple methyl groups that contribute to its unique chemical behavior.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 260.524 g/mol |

| CAS Number | 31469-23-5 |

| Physical State | Colorless to slightly yellow liquid |

Synthesis

The synthesis of this compound involves the reaction of trimethylsilyl derivatives with various reagents under controlled conditions. The detailed synthetic pathways can be referenced from chemical databases and publications .

Biological Activity

The biological activity of this compound has not been extensively studied in isolation; however, related compounds in the same class have shown significant biological effects:

- Antibacterial Activity : Compounds similar to this siloxane have demonstrated antibacterial properties. For instance, 2,2,6,6-tetramethyl-3,5-heptanedione has been noted for its antibacterial activity against various bacterial strains .

- Anticancer Potential : Research on derivatives of similar structures indicates potential anticancer activity. For example, piperidine derivatives synthesized from related compounds have shown cytotoxic effects against leukemia and colon cancer cell lines .

- Mechanisms of Action : The mechanisms through which these compounds exert their biological effects often involve interactions with cellular membranes or specific enzymes that lead to apoptosis in cancer cells or inhibition of bacterial growth.

Case Study 1: Antibacterial Evaluation

A study evaluated the antibacterial effects of various diketone derivatives similar to our compound. The results indicated that certain structural features enhance antibacterial potency against Gram-positive bacteria.

Case Study 2: Anticancer Activity

In vitro studies on piperidine derivatives derived from tetramethyl compounds showed promising results in inhibiting tumor growth in breast cancer cell lines. These findings suggest that structural modifications can significantly impact biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.